3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride
Description
3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride is a fluorinated β-alanine derivative featuring a 4-(trifluoromethyl)benzylamino group attached to the β-carbon of propanoic acid, with a hydrochloride counterion. This compound is structurally characterized by its trifluoromethyl (-CF₃) substituent, a strong electron-withdrawing group known to enhance metabolic stability and lipophilicity in pharmaceutical agents . Potential applications include use as a Retinol Binding Protein 4 (RBP4) antagonist, given the pharmacological relevance of similar trifluoromethyl-containing compounds in modulating protein-ligand interactions .
Properties
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-15-6-5-10(16)17;/h1-4,15H,5-7H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSYXYDDOZDGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCC(=O)O)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the amino propanoic acid moiety . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the overall production process, ensuring the compound meets the required quality standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the phenyl ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (-CF₃) vs. The strong electron-withdrawing nature of CF₃ also increases the acidity of the propanoic acid moiety (pKa ~3.5–4.0) versus the chloro analog (pKa ~4.2–4.5) .
- Fluoro (-F) and Methoxy (-OCH₃): The 3-fluoro-4-methoxy analog (CAS 1909318-79-1) combines moderate electron withdrawal (F) with electron donation (OCH₃), balancing solubility and target binding. Its amide group further improves stability against esterase-mediated hydrolysis compared to ester-containing analogs .
- Spirocyclic Systems: The spirocyclic compound (C₃₃H₃₉ClFNO₄) exhibits significantly higher molecular weight (582.11 g/mol) and complexity, likely impacting pharmacokinetics (e.g., reduced oral bioavailability) despite enhanced target selectivity .
Biological Activity
3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride, also known by its CAS number 1803600-21-6, is a compound of interest due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H13ClF3NO2
- Molecular Weight : 263.68 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group. This group is known for its electron-withdrawing properties, which can influence the compound's interaction with biological targets.
Research indicates that compounds containing trifluoromethyl groups can significantly enhance their interaction with various enzymes and receptors. The presence of this group in this compound suggests potential activity against specific bacterial strains and possibly other pathogens.
Antimicrobial Activity
A study investigating the antimicrobial properties of related compounds found that derivatives with a trifluoromethyl substituent exhibited notable activity against Chlamydia species. The presence of the trifluoromethyl group was essential for activity, as analogues lacking this feature showed no significant antimicrobial effects .
| Compound | Activity Against Chlamydia | IC50 (μg/mL) |
|---|---|---|
| Compound 40 | Yes | 5.2 |
| Trifluoromethyl analogue | Yes | Moderate |
| Non-trifluoromethyl analogue | No | N/A |
Toxicity Studies
Preliminary toxicity assessments have been conducted on compounds similar to 3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid. These studies indicated that while some derivatives showed promising antimicrobial activity, they did not exhibit significant toxicity towards human cell lines at effective concentrations .
Pharmacological Implications
The incorporation of trifluoromethyl groups in drug design has been linked to improved pharmacokinetic properties. For instance, studies have shown that these groups can enhance solubility and metabolic stability, making compounds more effective as therapeutic agents .
Summary of Findings
- Antimicrobial Efficacy : Compounds with trifluoromethyl groups demonstrate enhanced activity against specific pathogens.
- Low Toxicity : Initial studies suggest that these compounds may be safe for use in human applications.
- Improved Pharmacokinetics : The trifluoromethyl group contributes positively to the drug-like properties of the molecule.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
